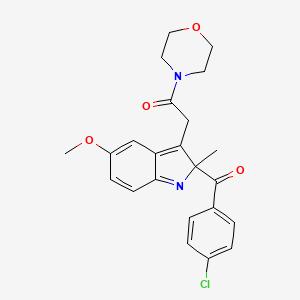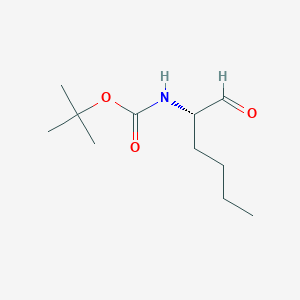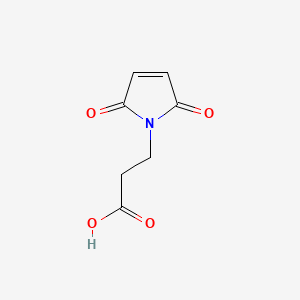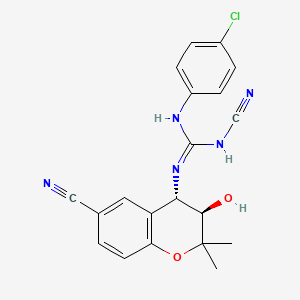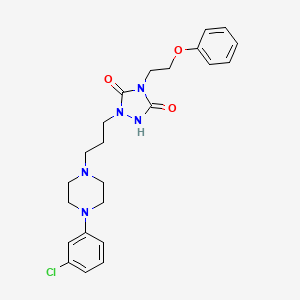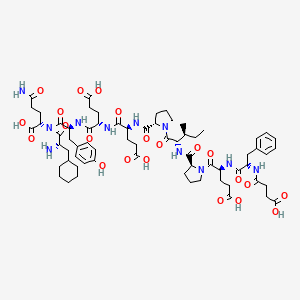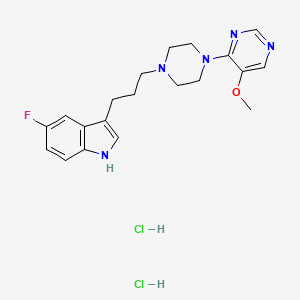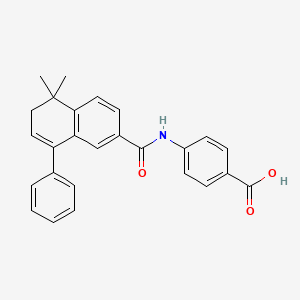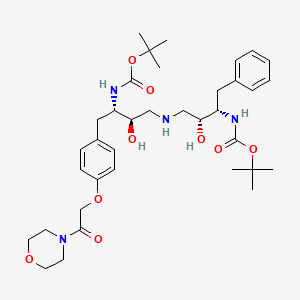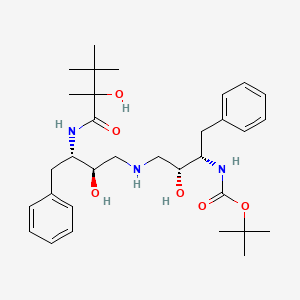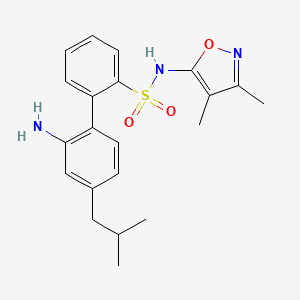![molecular formula C27H23ClO2 B1667231 3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
BMS641 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study retinoic acid receptor beta (RARβ) signaling pathways.
Biology: Investigated for its role in cellular differentiation and maturation, particularly in neuronal cells.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs targeting retinoic acid receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BMS641 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene core, introduction of the phenyl group, and the final coupling to form the benzoic acid derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of BMS641 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
BMS641 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert BMS641 to its reduced forms.
Substitution: BMS641 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BMS641 can yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Mécanisme D'action
BMS641 exerts its effects by selectively binding to and activating the retinoic acid receptor beta (RARβ). This activation leads to the transcription of target genes involved in cellular differentiation and maturation. The compound also synergistically activates RARgamma, further enhancing its effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
BMS493: An inverse agonist of the pan-retinoic acid receptor.
Talarozole: An oral systemic all-trans retinoic acid metabolism blocking agent.
Magnolol: A dual agonist of retinoid X receptor alpha and peroxisome proliferator-activated receptor gamma.
Tarenflurbil: A non-cyclooxygenase inhibiting R-enantiomer of the non-steroidal anti-inflammatory drug flurbiprofen.
Uniqueness of BMS641
BMS641 is unique due to its high selectivity and potency for RARβ. It has a higher affinity for RARβ compared to other retinoic acid receptors, making it a valuable tool for studying RARβ-specific signaling pathways. Additionally, its ability to synergistically activate RARgamma sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C27H23ClO2 |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+ |
Clé InChI |
FRTYVAKGTFXRNY-CSKARUKUSA-N |
SMILES isomérique |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
SMILES canonique |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS641; BMS-641; BMS 641; BMS209641; BMS-209641 BMS 209641; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B1667148.png)
